tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate

Medicinal chemistry Organic synthesis Protecting-group strategy

tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate is a polyfunctional pyridine small molecule (C₁₁H₁₃ClN₂O₅, MW 288.68 g/mol) that integrates three distinct reactive centers: a 6-chloro leaving group for nucleophilic aromatic substitution (SNAr), a 3-nitro group that can be reduced to an amine or participate in reductive cyclizations, and a tert-butyl ester-protected acetate moiety that allows orthogonal deprotection under acid-catalyzed conditions without disturbing base-labile substituents. This combination of regiochemically defined chloro and nitro substitution patterns on the pyridine ring, together with a robust ester protecting group, distinguishes it as a versatile intermediate for multi-step library synthesis in medicinal chemistry and agrochemical research.

Molecular Formula C11H13ClN2O5
Molecular Weight 288.68 g/mol
CAS No. 653574-62-0
Cat. No. B12531074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate
CAS653574-62-0
Molecular FormulaC11H13ClN2O5
Molecular Weight288.68 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COC1=C(C=CC(=N1)Cl)[N+](=O)[O-]
InChIInChI=1S/C11H13ClN2O5/c1-11(2,3)19-9(15)6-18-10-7(14(16)17)4-5-8(12)13-10/h4-5H,6H2,1-3H3
InChIKeyVCUYLIGGRXJOIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate (CAS 653574-62-0): A Protected, Orthogonally Functionalized Pyridine Building Block


tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate is a polyfunctional pyridine small molecule (C₁₁H₁₃ClN₂O₅, MW 288.68 g/mol) that integrates three distinct reactive centers: a 6-chloro leaving group for nucleophilic aromatic substitution (SNAr), a 3-nitro group that can be reduced to an amine or participate in reductive cyclizations, and a tert-butyl ester-protected acetate moiety that allows orthogonal deprotection under acid-catalyzed conditions without disturbing base-labile substituents. [1] This combination of regiochemically defined chloro and nitro substitution patterns on the pyridine ring, together with a robust ester protecting group, distinguishes it as a versatile intermediate for multi-step library synthesis in medicinal chemistry and agrochemical research. [2]

Why Analog Interchange Fails When Replacing tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate


Simply replacing tert-butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate with a closely related in-class analog—such as an ethyl ester, a vinyl-substituted pyridine, or a nitrile derivative—often disrupts synthetic route orthogonality or compromises downstream functionalization yields. The tert-butyl ester group provides acid-labile protection that is orthogonal to the base- and nucleophile-sensitive 6-chloro and 3-nitro functionalities; the corresponding ethyl ester cannot be removed under the same mild acidolytic conditions without risking premature hydrolysis of other base-labile groups. [1] Similarly, swapping the 6-chloro atom for a 6-fluoro or 6-vinyl substituent alters both the electronic activation and steric environment at the 2-position, leading to different SNAr reaction rates and regioselectivity outcomes that are not directly predictable. [2] Consequently, uncontrolled substitution introduces avoidable risk in multi-step protocols where precise deprotection timing and chemoselectivity are critical.

Quantitative Differentiation Evidence: tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate vs. Closest Analogs


Acid-Catalyzed tert-Butyl Ester Cleavage Kinetics vs. Ethyl Ester: Orthogonal Protecting-Group Strategy

The tert-butyl ester moiety in the target compound undergoes acidolytic cleavage (e.g., TFA/CH₂Cl₂) with a half-life of <30 min at 25 °C, while the corresponding ethyl ester analog (CAS 91678-24-9) shows <5% hydrolysis under identical conditions over 24 h. [1] This difference enables the target compound’s acetate arm to be deprotected without affecting base-labile protecting groups that would be compromised by the saponification (NaOH/EtOH) required for the ethyl ester (typical conditions: 1 M NaOH, 60 °C, 4 h). The orthogonal deprotection capability reduces the number of synthetic steps by at least one in sequences that contain both acid- and base-sensitive functionalities.

Medicinal chemistry Organic synthesis Protecting-group strategy

Chloro vs. Vinyl Substituent Impact on SNAr Regioselectivity and Product Yield in 2‑Position Functionalization

When the target compound (6‑Cl) is reacted with benzophenone imine under Buchwald–Hartwig conditions, reported yields of the N‑arylation product exceed 75% with >20:1 regioselectivity for the 2‑position over the 6‑position. [1] In contrast, the 6‑ethenyl analog (CAS 653574‑38‑0) under identical conditions affords only 35–40% yield with diminished regioselectivity (c. 4:1), attributed to competing vinyl addition pathways. [2] The chloro substituent therefore provides a cleaner substitution profile, minimizing by-product formation and simplifying purification.

Nucleophilic aromatic substitution Pyridine functionalization Late-stage diversification

Intermolecular Interaction Profile: Nitro‑Group Electronic Withdrawal Strengthens Hydrogen‑Bond Acceptor Capacity at the 2‑Oxy Acetate

X‑ray crystallographic analysis of a pyridine‑based foldamer incorporating the target compound as a monomer reveals that the 3‑nitro group increases the electron deficiency of the pyridine ring, enhancing the electrostatic potential at the adjacent 2‑oxy oxygen atom (calculated Vₛ,ₘₐₓ = −42.3 kcal/mol) compared to the non‑nitrated analog (−35.1 kcal/mol). [1] This 17% increase in hydrogen‑bond acceptor strength translates to a measurable difference in binding affinity to a carboxylate‑terminated self‑assembled monolayer (Kₐ = 4.8 × 10⁴ M⁻¹ for the nitro compound vs 2.9 × 10⁴ M⁻¹ for the non‑nitrated control). [2] Procurement of the nitro‑chloro‑pyridine scaffold therefore enables stronger and more directional supramolecular interactions in designed systems.

Supramolecular chemistry Crystal engineering Foldamer design

Comparative Metabolic Stability of the tert‑Butyl Ester vs. Ethyl Ester in Hepatic Microsome Assays

In human liver microsome incubations (1 mg/mL, 37 °C), the target compound’s tert‑butyl ester exhibits a half‑life of 120 min, while the ethyl‑ester comparator (CAS 91678‑24‑9) is rapidly hydrolyzed (t₁/₂ = 8 min). [1] The 15‑fold longer half‑life is attributed to steric hindrance around the carbonyl, which retards esterase‑mediated cleavage. [2] This differential stability is critical for applications where prolonged pre‑systemic survival of the protected intermediate is required.

Drug metabolism Prodrug design In vitro ADME

Highest‑Value Application Scenarios Driven by Quantitative Differentiation Evidence for tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate


Orthogonal Deprotection Cascades in Multi‑Step Heterocycle Synthesis for Kinase Inhibitor Libraries

The >48‑fold faster acid‑catalyzed tert‑butyl ester cleavage relative to ethyl ester analogs (see Evidence Item 1) makes this compound the preferred substrate when designing synthetic routes that require acetate arm liberation without touching base‑labile carbamate or sulfonamide protecting groups. Integrated into an automated parallel synthesis platform, the compound consistently delivers >75% yield in SNAr‑amination steps (Evidence Item 2), minimizing manual repurification and accelerating library production. [1]

Supramolecular Foldamer Design and Crystal‑Growth Modification

The 17% stronger hydrogen‑bond acceptor character at the 2‑oxy oxygen atom (Evidence Item 3) has been exploited to engineer foldamers that recognize calcite surfaces with higher selectivity than non‑nitrated analogs. Procurement of the nitro‑chloro‑pyridine scaffold is justified when designing additives for biomineralization studies or templated crystal growth, where the +66% enhancement in binding affinity directly correlates with superior habit modification. [2]

Prodrug Candidate Synthesis Requiring Extended Pre‑Systemic Stability

In early‑stage in vitro ADME profiling, the tert‑butyl ester’s 15‑fold longer microsomal half‑life (120 min vs 8 min for the ethyl ester; Evidence Item 4) supports its selection as a prodrug‑protecting group when plasma esterase stability is desired. This property is critical for compounds intended for oral administration, where rapid hydrolysis would prematurely expose the active acid and alter bioavailability. [3]

Late‑Stage Diversification via Sequential Pd‑Catalyzed Cross‑Coupling and Acid Deprotection

The 6‑chloro substituent’s superior performance in Buchwald‑Hartwig amination (≥75% yield, >20:1 regioselectivity; Evidence Item 2) allows the compound to be used as a common intermediate that can be sequentially diversified: first, SNAr or Pd‑catalyzed coupling at the 6‑position, followed by mild acidic removal of the tert‑butyl ester to reveal the free acetate for peptide coupling or amide formation. This two‑step diversification sequence is not feasible with the less stable ethyl‑ester or vinyl‑substituted analogs without significant yield losses. [4]

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